4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid
Overview
Description
“4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid” is used as a pharmaceutical intermediate and also used in the field of organic synthesis . It’s part of a class of compounds known as thiazoles, which are organic five-aromatic ring compounds .
Physical And Chemical Properties Analysis
“4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid” is insoluble in water . More detailed physical and chemical properties are not provided in the available literature.Scientific Research Applications
Pharmaceutical Intermediate
This compound is used as an intermediate in pharmaceutical research and development. It serves as a building block for the synthesis of more complex molecules that may have therapeutic potential .
Organic Synthesis
It finds application in the field of organic synthesis, contributing to the creation of diverse organic compounds through various chemical reactions .
Antioxidant Properties
Thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties. Some compounds have shown potent antioxidant activity .
Antimicrobial Activity
Some thiazole derivatives exhibit potent inhibitory activity against microbes. For instance, certain compounds have shown activity equivalent to that of standard drugs like vancomycin .
Optoelectronic Properties
Thiazole compounds have been studied for their absorption properties and photosensitizing performance, indicating potential applications in optoelectronics .
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with dna and topoisomerase ii .
Mode of Action
Similar thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
The interaction with dna and topoisomerase ii suggests that it may affect dna replication and cell division processes .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound may lead to cell death due to dna damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid. For instance, it has been noted that this compound is insoluble in water , which could affect its distribution and absorption in the body. Additionally, it should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place .
properties
IUPAC Name |
4-pyridin-4-yl-1,3-thiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)8-11-7(5-14-8)6-1-3-10-4-2-6/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDKRMNFUXPIKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627084 | |
Record name | 4-(Pyridin-4-yl)-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid | |
CAS RN |
59020-47-2 | |
Record name | 4-(4-Pyridinyl)-2-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59020-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Pyridin-4-yl)-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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